This compound can be classified as:
The synthesis of 2-Amino-3-(2,5-dimethylphenyl)propanoic acid typically involves several key steps:
The molecular structure of 2-Amino-3-(2,5-dimethylphenyl)propanoic acid can be described as follows:
2-Amino-3-(2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions:
The mechanism of action for 2-Amino-3-(2,5-dimethylphenyl)propanoic acid primarily involves its interaction with specific molecular targets related to amino acid metabolism:
The physical and chemical properties of 2-Amino-3-(2,5-dimethylphenyl)propanoic acid include:
The scientific applications of 2-Amino-3-(2,5-dimethylphenyl)propanoic acid are diverse:
The definitive IUPAC name for this chiral compound is (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid. This systematic name precisely defines three critical structural aspects:
Structural representations include:
CC1C=C(C[C@H](N)C(O)=O)C(C)=CC=1 [1] N[C@@H](CC1=CC(C)=CC=C1C)C(O)=O [1] LLIYNMSSZATPME-JTQLQIEISA-N (specifies stereochemistry via the -JTQLQIEISA-N suffix) [1] InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 [1] These representations explicitly encode stereochemical information, confirming the (S)-enantiomer. The molecular structure comprises a planar aromatic ring with ortho/para alkyl substituents, connected via a –CH₂– linker to the chiral α-carbon bearing amino and carboxyl groups.
This compound is documented under multiple aliases across chemical databases and commercial catalogs. Key synonyms include:
Table 1: Registry Identifiers and Commercial Sources
| Identifier Type | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 103854-25-7 | AiFChem, BLD Pharm [1] [2] |
| MDL Number | MFCD05227925 | BLD Pharm [2] |
| Catalog Numbers | ACGDRK635 (AiFChem) | [1] |
Distinguishing this compound from structurally similar isomers is critical:
The molecular formula C₁₁H₁₅NO₂ is consistently verified across all commercial and scientific sources [1] [2] [5]. This formula denotes:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9